Cas no 1219913-28-6 (methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate)

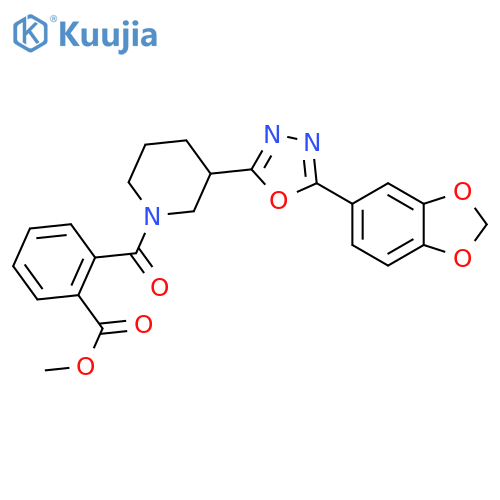

1219913-28-6 structure

商品名:methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate

methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate

- F5490-0733

- methyl 2-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate

- VU0645034-1

- 1219913-28-6

- methyl 2-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzoate

- methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate

- AKOS024510865

-

- インチ: 1S/C23H21N3O6/c1-29-23(28)17-7-3-2-6-16(17)22(27)26-10-4-5-15(12-26)21-25-24-20(32-21)14-8-9-18-19(11-14)31-13-30-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3

- InChIKey: VFUSHPFFFUIKOZ-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=C3C(=C2)OCO3)=NN=C1C1CN(C(C2C=CC=CC=2C(=O)OC)=O)CCC1

計算された属性

- せいみつぶんしりょう: 435.14303540g/mol

- どういたいしつりょう: 435.14303540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 693

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5490-0733-5μmol |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-4mg |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-25mg |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-40mg |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-1mg |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-20mg |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-15mg |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-10μmol |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-3mg |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5490-0733-20μmol |

methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |

1219913-28-6 | 20μmol |

$79.0 | 2023-09-10 |

methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1219913-28-6 (methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬